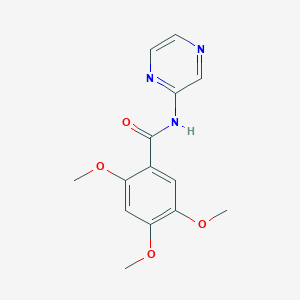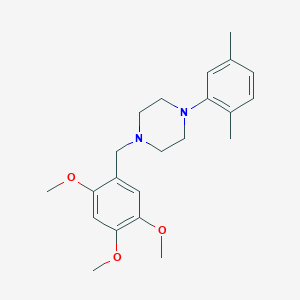![molecular formula C27H33N3O3 B6008170 N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6008170.png)
N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide, also known as DQP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DQP is a propanamide derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide is not fully understood. However, it has been suggested that N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide may act as a dopamine receptor agonist and may also modulate the activity of other neurotransmitters such as serotonin and glutamate. N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation. N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide in lab experiments is that it has been shown to have a relatively low toxicity profile. However, one limitation is that the synthesis of N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide is complex and may require specialized equipment and expertise.
Orientations Futures
There are a number of potential future directions for research on N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide. One area of interest is the development of N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide derivatives with improved pharmacological properties. Another area of interest is the study of the potential use of N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide in the treatment of other neurodegenerative diseases such as Huntington's disease. Finally, the potential use of N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide in combination with other drugs for the treatment of cancer should also be explored.
Conclusion:
In conclusion, N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide is a chemical compound that has significant potential for therapeutic applications. Its unique structure and mechanism of action make it an attractive candidate for further research. However, more studies are needed to fully understand its pharmacological properties and potential clinical applications.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide involves a multi-step process that includes the reaction of 2,4-dimethoxybenzaldehyde with piperidine, followed by the reaction of the resulting compound with quinoline. The final step involves the reaction of the resulting compound with 3-bromo-N-(2-bromoethyl)propanamide. The yield of N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide is reported to be around 60%.
Applications De Recherche Scientifique
N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and neuroprotective effects. N-(2,4-dimethoxybenzyl)-3-[1-(8-quinolinylmethyl)-3-piperidinyl]propanamide has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(quinolin-8-ylmethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3/c1-32-24-12-11-22(25(16-24)33-2)17-29-26(31)13-10-20-6-5-15-30(18-20)19-23-8-3-7-21-9-4-14-28-27(21)23/h3-4,7-9,11-12,14,16,20H,5-6,10,13,15,17-19H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDNCLGCGCSJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)CC3=CC=CC4=C3N=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6008091.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6008096.png)
![N-(2,3-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6008104.png)
![[3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride](/img/structure/B6008111.png)
![1-cyclopentyl-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B6008123.png)


![N-(3,4-dimethoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine](/img/structure/B6008145.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6008147.png)
![4-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6008152.png)

![N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6008161.png)
![N-allyl-N'-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6008169.png)